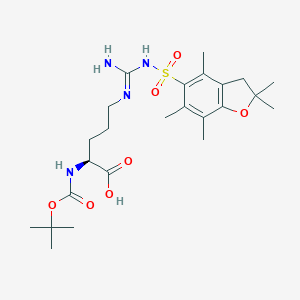

Boc-Arg(Pbf)-OH

Description

Properties

IUPAC Name |

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXPOKENLGCID-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462873 | |

| Record name | Boc-Arg(Pbf)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200124-22-7 | |

| Record name | Boc-Arg(Pbf)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Arg(Pbf)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-butyloxycarbonyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, commonly abbreviated as Boc-Arg(Pbf)-OH, is a critical building block in modern peptide chemistry. The strategic use of the acid-labile Boc (tert-butyloxycarbonyl) group for α-amino protection and the highly acid-sensitive Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group for the guanidino side chain of arginine makes this derivative exceptionally well-suited for Boc-based solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and detailed protocols for its application in the synthesis of peptides, a cornerstone of drug discovery and development.

Chemical Structure and Properties

This compound is an L-arginine derivative where the alpha-amino group is protected by a Boc group and the guanidino group of the side chain is protected by a Pbf group. The Boc group provides temporary protection and can be removed under moderately acidic conditions, while the Pbf group offers robust protection during peptide chain elongation and is cleaved under strong acidic conditions during the final cleavage from the solid support.[2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-5-[[imino([[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino])methyl]amino]pentanoic acid |

| CAS Number | 200124-22-7 |

| Molecular Formula | C24H38N4O7S |

| Canonical SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC--INVALID-LINK--NC(=O)OC(C)(C)C)N)C |

| InChI Key | CVFXPOKENLGCID-KRWDZBQOSA-N |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some specific quantitative values like melting point and specific rotation are not consistently reported in the literature for this specific compound, data for related compounds and general observations provide valuable insights.

| Property | Value/Information |

| Molecular Weight | 526.65 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | Data not consistently available. For the related compound Fmoc-Arg(Pbf)-OH, a melting point of 132 °C (decomposes) is reported. |

| Optical Rotation | Data not consistently available. For the related compound Fmoc-Arg(Pbf)-OH, a specific rotation of [α]/D -5.5±1.0°, c = 1 in DMF is reported. |

| Solubility | Soluble in water or 1% acetic acid. Soluble in DMSO (100 mg/mL). Generally soluble in polar organic solvents like DMF. |

| Storage | Store desiccated at -20°C for long-term stability. |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for the incorporation of arginine residues in peptides using the Boc/Bzl protection strategy. The Pbf group is favored over older protecting groups like Tosyl (Tos) due to its higher acid lability, which allows for cleaner and more efficient final cleavage.

General Workflow for Boc-SPPS using this compound

The following diagram illustrates the key steps in a typical Boc-SPPS cycle for the incorporation of an arginine residue using this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS)

For researchers, scientists, and professionals in drug development, the precise chemical strategies employed in peptide synthesis are of paramount importance for achieving high-purity, high-yield results. The amino acid arginine, with its strongly basic and highly nucleophilic guanidino side chain, presents a significant challenge in peptide synthesis. Effective protection of this functional group is crucial to prevent unwanted side reactions. This technical guide provides a detailed examination of Boc-Arg(Pbf)-OH, a key building block in tert-butyloxycarbonyl (Boc) based Solid-Phase Peptide Synthesis (SPPS), focusing on its mechanism of action, experimental protocols, and associated chemical transformations.

The Core Mechanism: A Strategy of Orthogonal Protection

The successful incorporation of arginine into a growing peptide chain using Boc-SPPS hinges on an orthogonal protection strategy, where different protecting groups are removed under distinct chemical conditions. This compound is designed precisely for this purpose, featuring two key protective moieties:

-

The Boc (tert-butyloxycarbonyl) Group: This group protects the α-amino (Nα) terminus of the arginine. It is acid-labile and is selectively removed at each cycle of peptide elongation using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2]

-

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: This bulky sulfonyl-based group protects the guanidino side chain.[1][3] It is stable to the mildly acidic conditions used for Boc removal but is cleaved under strong acidolysis (e.g., high concentration of TFA) during the final step, which simultaneously cleaves the completed peptide from the solid support.[4]

This orthogonality ensures that the reactive side chain of arginine remains shielded throughout the synthesis, preventing it from participating in undesired reactions, while the Nα-terminus can be deprotected sequentially for chain extension. The mechanism of action, therefore, involves a cycle of selective deprotection of the Nα-terminus, followed by the coupling of the next Boc-protected amino acid, a process repeated until the desired peptide sequence is assembled.

The SPPS Cycle with this compound

The incorporation of an arginine residue using this compound into a peptide chain on a solid support follows a well-defined workflow. The process begins with a resin-bound amino acid or peptide, which has a free Nα-amino group ready for coupling.

Step 1: Coupling of this compound The carboxylic acid of this compound is first activated in solution using a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) to form a highly reactive intermediate, such as an active ester. This activated species is then added to the resin, where it reacts with the free Nα-amino group of the resin-bound peptide, forming a stable amide (peptide) bond.

Step 2: Nα-Boc Deprotection After the coupling reaction is complete and the resin has been thoroughly washed, the temporary Boc protecting group on the newly added arginine residue is removed. This is achieved by treating the resin with a solution of 50% TFA in DCM. This step regenerates a free Nα-amino group (as a TFA salt), which is then neutralized to prepare for the next coupling cycle.

Step 3: Final Cleavage and Pbf Deprotection Once the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Pbf group on arginine, are removed simultaneously. This is accomplished by treating the peptide-resin with a strong acidic "cleavage cocktail," typically containing 95% TFA along with scavengers like water and triisopropylsilane (TIS). The scavengers are critical for quenching reactive carbocations generated from the cleavage of the protecting groups, thereby preventing side reactions with sensitive residues like tryptophan.

Quantitative Data and Reaction Parameters

The efficiency of each step in the SPPS cycle is critical for the final purity and yield of the peptide. The use of this compound has been optimized over years of research, leading to well-established parameters for its use.

| Parameter | Value / Condition | Solvents | Notes | Reference |

| Coupling Equivalents | 2-4 eq. This compound | DMF, DCM | Excess amino acid is used to drive the reaction to completion. | |

| Coupling Time | 1-4 hours | DMF | Reaction progress can be monitored by a qualitative colorimetric test (e.g., Kaiser test). | |

| Coupling Efficiency | >99% | N/A | High coupling efficiencies are achievable with appropriate activation. | |

| Boc Deprotection | 50% TFA in DCM | DCM | A short initial treatment (1-2 min) is followed by a longer one (20-30 min). | |

| Neutralization | 5-10% DIEA in DMF | DMF, DCM | Performed to deprotonate the TFA salt of the Nα-amine before coupling. | |

| Final Cleavage/Deprotection | 95% TFA with scavengers (TIS/H₂O) | N/A | Typically performed for 2-3 hours at room temperature. |

Key Experimental Protocols

The following protocols provide a generalized methodology for the manual synthesis of a peptide using this compound in a Boc-SPPS strategy.

Protocol 1: Standard Coupling of this compound

-

Resin Preparation: Swell the appropriate resin (e.g., PAM resin) in DCM, then wash with DMF.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again for 20-30 minutes. Wash the resin thoroughly with DCM, isopropanol, and finally DMF.

-

Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes, and repeat. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve this compound (3 eq.) and an activating agent such as HBTU (3 eq.) in DMF. Add DIEA (6 eq.) to begin the activation.

-

Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for 1-4 hours at room temperature.

-

Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Final Cleavage and Pbf Deprotection

-

Resin Preparation: After the final Boc deprotection and washing, dry the peptide-resin under vacuum.

-

Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v). Add this cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.

-

Purification: Dry the crude peptide under vacuum and purify using reverse-phase HPLC. Confirm the identity via mass spectrometry.

Potential Side Reactions

Despite the robustness of the Pbf protecting group, its use is associated with potential side reactions, primarily δ-lactam formation.

δ-Lactam Formation: During the activation of the carboxylic acid, the Nδ of the arginine side chain can perform an intramolecular nucleophilic attack, leading to the formation of a stable, six-membered δ-lactam. This cyclized species is inactive and cannot couple to the growing peptide chain, resulting in deletion sequences where the arginine residue is missing. The propensity for this side reaction increases with prolonged activation times. Studies comparing Pbf with other protecting groups have shown that while δ-lactam formation occurs, high coupling efficiencies can still be achieved under optimized conditions.

Other challenges include steric hindrance from the bulky Pbf group, which can slow down coupling reactions, especially in sequences with consecutive arginine residues. Furthermore, arginine-rich peptides are prone to aggregation on the solid support, which can hinder reagent accessibility and reduce overall synthesis efficiency.

Chemical Pathway Visualizations

To further elucidate the core mechanisms, the following diagrams illustrate the key chemical transformations.

Conclusion

This compound is an indispensable reagent in Solid-Phase Peptide Synthesis, providing a robust and reliable method for incorporating arginine into peptide sequences. Its mechanism of action is centered on a well-calibrated orthogonal protection scheme that shields the reactive guanidino side chain throughout synthesis while allowing for efficient, stepwise elongation of the peptide chain. While potential side reactions such as δ-lactam formation must be considered and mitigated through optimized protocols, the high coupling efficiencies and compatibility with standard Boc-SPPS workflows make this compound a cornerstone for the synthesis of arginine-containing peptides in both academic research and industrial drug development.

References

The Strategic Application of Boc and Pbf Protecting Groups in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of chemical synthesis, particularly in the development of peptides and complex organic molecules, the judicious use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions, thereby ensuring the precise construction of the target molecule. This technical guide provides an in-depth exploration of two indispensable protecting groups: the tert-butyloxycarbonyl (Boc) group for amines and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for the guanidino function of arginine.

This document outlines the core chemical principles of each protecting group, presents detailed experimental protocols for their application and removal, and offers quantitative data to inform strategic decisions in synthesis design.

The Boc Protecting Group: A Cornerstone of Amine Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in organic synthesis, prized for its ease of introduction, stability across a range of reaction conditions, and facile, acid-labile removal.[1][2] It is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[2]

Chemical Properties and Mechanism of Action

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[3] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[1]

The deprotection of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation can be scavenged to prevent side reactions.

Quantitative Data for Boc Deprotection

The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, and the reaction time.

| Deprotection Reagent | Concentration | Typical Reaction Time | Purity/Yield Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | 100% | 5 min | Lower purity on average compared to 55% TFA/DCM. | |

| Trifluoroacetic Acid (TFA) | 55% in DCM | 30 min | Higher purity peptides on average (9% higher than 100% TFA). | |

| Trifluoroacetic Acid (TFA) | 25% in DCM | 2 hours | Commonly cited condition for complete deprotection. | |

| Hydrochloric Acid (HCl) | 4M in Dioxane | 1 - 4 hours | Effective for many substrates, product often precipitates as HCl salt. | |

| Hydrochloric Acid (HCl) | 3N in Ethyl Acetate | 30 min | A standard condition for Boc cleavage. |

Experimental Protocols

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv.)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture)

-

Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃))

-

1 M HCl (for workup if a base is used)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Methodology:

-

Dissolve the primary amine (1.0 mmol) in the chosen solvent in a round-bottom flask. If using a base, add it to the solution.

-

Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate or DCM.

-

Transfer the solution to a separatory funnel. Wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

-

Purify by column chromatography if necessary.

This protocol details the removal of a Boc group using Trifluoroacetic Acid (TFA).

Materials:

-

Boc-protected amine

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Methodology:

-

Dissolve the Boc-protected amine in DCM in a reaction vessel.

-

Add TFA to the solution. A common ratio is 25-50% TFA in DCM.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30 minutes to 2 hours.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

The Pbf Protecting Group: Taming the Reactivity of Arginine

The guanidino side chain of arginine is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for this purpose, particularly in Fmoc-based SPPS.

Chemical Properties and Advantages

The Pbf group is a sulfonyl-based protecting group that effectively masks the reactivity of the guanidinium moiety. Its key advantage over older-generation sulfonyl protectors like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) is its enhanced acid lability. This allows for more rapid and cleaner removal under standard TFA cleavage conditions, which is especially beneficial for synthesizing peptides containing multiple arginine residues or other acid-sensitive moieties.

The increased acid lability of Pbf is attributed to the five-membered furan ring, which is more effective at stabilizing the cationic intermediate formed during cleavage compared to the six-membered ring of Pmc.

Quantitative Data for Pbf Deprotection and Comparison

| Protecting Group | Typical Deprotection Time (TFA) | Relative Lability | Key Considerations | Reference(s) |

| Pbf | 1 - 4 hours | Most Labile | Recommended for multi-Arg peptides; easily scavenged. | |

| Pmc | > 4 hours | Intermediate | Longer deprotection times; risk of side reactions. | |

| Mtr | 12 - 24 hours | Least Labile | Requires very long deprotection times. | |

| bis-Boc | ~1 hour | Very Labile | Removed with TFA/H₂O (95:5). |

Experimental Protocols

This protocol is adapted from the synthesis of Fmoc-Arg(Pbf)-OH and describes the introduction of the Pbf group onto the arginine side chain.

Materials:

-

Boc-Arg-OMe·HCl (or similar protected arginine derivative)

-

Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride)

-

Acetone

-

Potassium carbonate (K₂CO₃)

-

Standard laboratory glassware

Methodology:

-

In a reaction vessel, dissolve the protected arginine derivative (e.g., Boc-Arg-OMe·HCl) and potassium carbonate in acetone.

-

Add Pbf-Cl to the mixture.

-

Stir the reaction and maintain the temperature at 40-45°C.

-

Monitor the reaction progress using TLC.

-

Once the starting material is consumed, filter the mixture to remove insoluble solids.

-

Remove the acetone by vacuum distillation to obtain the Pbf-protected arginine derivative.

This protocol outlines a general procedure for the final cleavage and deprotection of a Pbf-protected peptide from the solid support.

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5 or a simpler TFA/TIS/H₂O 95:2.5:2.5 mixture)

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Standard laboratory glassware

Methodology:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Prepare the appropriate cleavage cocktail fresh in a well-ventilated fume hood. The choice of cocktail depends on the presence of sensitive amino acids like Tryptophan, Methionine, or Cysteine.

-

Add the cleavage cocktail to the peptide-resin (typically 1-2 mL per 100 mg of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically, especially for peptides with multiple Arg(Pbf) residues.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Conclusion

The Boc and Pbf protecting groups are foundational tools in modern organic and peptide synthesis. The Boc group offers a robust and versatile strategy for the protection of amines, with well-characterized and reliable deprotection protocols. For the challenging protection of arginine's guanidino group, the Pbf group has become the standard in Fmoc-based SPPS due to its optimal balance of stability and acid lability, allowing for efficient synthesis of complex, arginine-containing peptides. A thorough understanding of the chemical properties, quantitative performance, and experimental protocols associated with these protecting groups is essential for researchers, scientists, and drug development professionals to achieve their synthetic goals with high efficiency and purity.

References

A Technical Guide to the Synthesis of Arginine-Rich Peptides Using Boc-Arg(Pbf)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine-rich peptides are a significant class of molecules in biomedical research and drug development, renowned for their roles in various biological processes, including cell penetration, nucleic acid binding, and antimicrobial activity.[1] Their cationic nature, imparted by the guanidinium group of arginine, is central to their function. However, the synthesis of these peptides via solid-phase peptide synthesis (SPPS) presents considerable challenges due to the highly basic and nucleophilic nature of the arginine side chain.

This technical guide provides an in-depth overview of the use of Nα-tert-butyloxycarbonyl-Nω-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine (Boc-Arg(Pbf)-OH) for the synthesis of arginine-rich peptides. It details the chemical properties of this reagent, common challenges encountered during synthesis, and comprehensive experimental protocols.

The Role of Protecting Groups in Arginine Incorporation

The guanidino group of arginine requires robust protection during peptide synthesis to prevent unwanted side reactions.[2] The choice of protecting group is critical for the success of the synthesis, influencing coupling efficiency, preventing side reactions, and ensuring the integrity of the final peptide. This compound is a widely utilized derivative in Boc-based SPPS.[3]

The Boc group on the α-amino terminus is acid-labile and is removed at each cycle of the synthesis, while the Pbf group on the guanidino side chain is also acid-labile but requires stronger acidic conditions for removal, typically during the final cleavage of the peptide from the resin.[3][4] This orthogonality is fundamental to the Boc-SPPS strategy.

Challenges in the Synthesis of Arginine-Rich Peptides

The synthesis of peptides with a high content of arginine residues is often plagued by several issues:

-

Steric Hindrance: The bulky nature of both the Boc and Pbf protecting groups can lead to incomplete coupling reactions, particularly in sequences with consecutive arginine residues.

-

Peptide Aggregation: The highly charged nature of arginine-rich sequences can cause the peptide to aggregate on the solid support, which hinders reagent accessibility and lowers synthesis efficiency.

-

δ-Lactam Formation: A significant side reaction during the activation of this compound is the intramolecular cyclization to form an inactive δ-lactam. This side reaction is particularly prevalent when using carbodiimide activators and can lead to the termination of the peptide chain.

Comparative Analysis of Arginine Protecting Groups

While this compound is a staple in peptide synthesis, other protecting groups for the arginine side chain are also available. The choice of protecting group can significantly impact the outcome of the synthesis.

| Parameter | This compound | Boc-Arg(Tos)-OH | Boc-Arg(NO₂)-OH |

| Side-Chain Protection | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl) | NO₂ (Nitro) |

| Deprotection Condition | Moderate to strong acid (e.g., TFA) | Strong acid (e.g., HF) | Harsh conditions (e.g., HF), or reduction |

| Propensity for δ-lactam formation | Susceptible, especially with prolonged activation | Lower susceptibility | Less prone than Pbf |

| Side Reactions during Cleavage | Cleaved Pbf can alkylate sensitive residues like tryptophan, though less so than Pmc. | Released Tos group can modify tryptophan residues. | Can lead to ornithine formation. |

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis of arginine-rich peptides using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (Boc Chemistry)

1. Resin Swelling and Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

-

If starting with an Fmoc-protected resin, deprotect the Fmoc group using 20% piperidine in DMF.

2. Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes to remove the N-terminal Boc group.

-

Wash the resin thoroughly with DCM, isopropanol, and then DMF to remove residual TFA and byproducts.

-

Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative (yellow) result indicates complete coupling.

4. Washing:

-

After each deprotection, neutralization, and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

5. Final Cleavage and Deprotection:

-

After the final coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours to cleave the peptide from the resin and remove the Pbf and other side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to obtain the crude peptide.

Protocol 2: Monitoring for δ-Lactam Formation

During the synthesis of arginine-rich peptides, it is crucial to monitor for the formation of the inactive δ-lactam of arginine.

Methodology:

-

During the coupling step of this compound, take a small aliquot of the supernatant from the reaction vessel.

-

Quench the reaction in the aliquot.

-

Analyze the sample by reverse-phase HPLC to detect the presence of the lactam species.

-

Alternatively, ¹H NMR can be used to analyze the aliquot for the characteristic signals of the lactam.

Visualizing Key Processes

To better understand the workflows and interactions, the following diagrams illustrate the SPPS cycle, the challenge of lactam formation, and the mechanism of cell penetration by arginine-rich peptides.

Caption: A typical workflow for a coupling cycle in Boc-SPPS.

Caption: Competing pathways of activated this compound.

Caption: Cellular uptake mechanism of arginine-rich peptides.

Conclusion

This compound is an essential reagent for the synthesis of arginine-rich peptides using Boc-SPPS. While challenges such as steric hindrance, aggregation, and lactam formation exist, they can be mitigated through careful optimization of protocols, including the choice of coupling reagents and reaction times. The protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize these promising biomolecules for a wide array of applications in science and medicine.

References

Applications of Boc-Arg(Pbf)-OH in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Nα-Boc-L-arginine(Pbf)-OH (Boc-Arg(Pbf)-OH), a critical building block in peptide-based drug discovery. We will delve into its role in solid-phase peptide synthesis (SPPS), its application in the synthesis of notable drug candidates, and the underlying biological pathways these synthesized peptides modulate.

Introduction to this compound in Peptide Synthesis

The synthesis of arginine-containing peptides presents a unique challenge due to the highly basic and nucleophilic nature of the guanidino group in the arginine side chain. To prevent unwanted side reactions during peptide synthesis, this functional group must be protected. This compound is an amino acid derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), and is used for temporary protection of the N-terminus during stepwise peptide synthesis. The Pbf group, on the other hand, is also acid-labile but requires stronger acidic conditions for its removal, making it a suitable semi-permanent protecting group for the arginine side chain within a Boc-SPPS strategy. This orthogonality allows for the selective deprotection of the Nα-Boc group at each cycle of peptide elongation without affecting the Pbf protection on the arginine side chain.

Data Presentation: Performance in Peptide Synthesis

Quantitative data comparing the performance of different protected arginine derivatives in Boc-SPPS is not extensively available in peer-reviewed literature, as much of this process development is proprietary. However, data from studies on Fmoc-SPPS can provide insights into the behavior of the Pbf protecting group. A key side reaction during arginine incorporation is the formation of a δ-lactam, which is an inactive species that can truncate the peptide chain.

Table 1: Comparison of Arginine Protecting Groups and Side Reactions

| Parameter | This compound | Boc-Arg(Tos)-OH |

| Side-Chain Protection | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl) |

| Deprotection Condition | Acid-labile (e.g., TFA)[1] | Strong acid (e.g., HF) |

| Propensity for δ-lactam formation | Susceptible, especially with carbodiimide activators[2] | Lower susceptibility |

| Side Reactions during Cleavage | The cleaved Pbf group can alkylate tryptophan residues. | The cleaved Tos group can also modify tryptophan. |

Note: The data on δ-lactam formation is largely derived from studies on Fmoc-Arg(Pbf)-OH, but provides an indication of the reactivity of the Pbf-protected arginine.

Table 2: Biological Activity of Peptides Synthesized with Arginine Derivatives

| Peptide Class | Example | Target | IC50 Value |

| Integrin Inhibitors | Cyclic RGD Peptides | αvβ3 Integrin | 30-42 nM[3] |

| Integrin Inhibitors | Linear RGD Peptide | αvβ3 Integrin | 89 nM[4] |

| Integrin Inhibitors | Linear RGD Peptide | α5β1 Integrin | 335 nM[4] |

| Integrin Inhibitors | Linear RGD Peptide | αvβ5 Integrin | 440 nM |

Applications in the Synthesis of Drug Candidates

This compound is a key reagent in the synthesis of several important peptide-based therapeutics.

Bivalirudin

Bivalirudin is a direct thrombin inhibitor used as an anticoagulant. Its synthesis can be performed using a Boc-SPPS strategy, where this compound is a potential choice for the incorporation of arginine residues. The use of Pbf protection for arginine in the synthesis of Bivalirudin has been described in patent literature.

GLP-1 Receptor Agonists: Semaglutide and Tirzepatide

Semaglutide and Tirzepatide are glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity. The synthesis of these complex peptides often involves a combination of solid-phase and solution-phase techniques. While the exact commercial synthesis details are proprietary, the use of Boc-protected amino acids in fragment-based synthesis approaches for these molecules has been documented.

RGD Peptides

Peptides containing the Arg-Gly-Asp (RGD) sequence are potent inhibitors of integrin receptors, which are involved in cell adhesion, signaling, and angiogenesis. The synthesis of RGD peptides, both linear and cyclic, is a common application of this compound. These peptides are valuable tools in cancer research and as potential therapeutics to inhibit tumor growth and metastasis.

Experimental Protocols

Boc-Solid Phase Peptide Synthesis (Boc-SPPS) of a Model RGD Peptide

This protocol describes the manual synthesis of a linear RGD peptide on a solid support using this compound.

Materials:

-

PAM resin

-

Boc-Gly-OH, Boc-Asp(OtBu)-OH, this compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Piperidine

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Protocol:

-

Resin Preparation: Swell the PAM resin in DCM for 30 minutes, followed by washing with DMF.

-

First Amino Acid Coupling (Glycine):

-

Dissolve Boc-Gly-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM and DMF.

-

Neutralize the resin with 10% DIEA in DMF.

-

-

Second Amino Acid Coupling (Aspartic Acid):

-

Repeat step 2 with Boc-Asp(OtBu)-OH.

-

-

Third Amino Acid Coupling (Arginine):

-

Repeat step 2 with this compound.

-

-

Final Boc Deprotection:

-

Repeat step 3.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA/2.5% H2O/2.5% TIS) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Solution-Phase Peptide Fragment Condensation

This protocol outlines a general procedure for coupling a peptide fragment with a C-terminal this compound to another amino acid or peptide fragment in solution.

Protocol:

-

Nα-Deprotection of the Amino Component: Dissolve the N-terminally protected (e.g., Fmoc) amino acid or peptide ester in a suitable solvent and perform deprotection according to the protecting group (e.g., piperidine for Fmoc). Neutralize the resulting amine salt with a base like DIEA.

-

Activation of the Carboxyl Component: Dissolve the peptide fragment containing the C-terminal this compound in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and allow it to react at 0°C for 30 minutes to form the activated ester.

-

Coupling Reaction: Add the solution of the activated carboxyl component to the solution of the N-terminally deprotected amino component. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with acidic and basic aqueous solutions to remove unreacted starting materials and by-products. Dry the organic layer, evaporate the solvent, and purify the protected peptide by column chromatography.

Peptide Purification and Characterization

Purification by RP-HPLC:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% of Mobile Phase B over 30 minutes is a common starting point.

-

Detection: UV absorbance at 210-220 nm.

-

Procedure: Dissolve the crude peptide in Mobile Phase A, filter, and inject onto the column. Collect fractions corresponding to the major peak and analyze their purity by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final peptide.

Characterization by Mass Spectrometry:

-

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.

-

Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Visualizations: Workflows and Signaling Pathways

Boc-SPPS Workflow

RGD-Integrin Signaling Pathway

Key Chemical Transformations in Boc-SPPS

Conclusion

This compound is an indispensable tool in the field of peptide-based drug discovery. Its chemical properties allow for the efficient and reliable synthesis of complex arginine-containing peptides using the Boc-SPPS strategy. The application of this building block has been instrumental in the development of important therapeutic peptides, including anticoagulants and metabolic disease treatments, as well as in the exploration of novel drug targets through the synthesis of research peptides like RGD analogs. A thorough understanding of its use in peptide synthesis, including potential side reactions and purification strategies, is essential for any researcher working in this field.

References

The Strategic Selection of Arginine Protecting Groups in Boc-SPPS: A Comparative Analysis of Boc-Arg(Pbf)-OH

For Researchers, Scientists, and Drug Development Professionals

The incorporation of arginine into synthetic peptides is a critical step in the development of novel therapeutics and research tools. The unique properties of arginine's guanidinium side chain—its high basicity and nucleophilicity—necessitate the use of robust protecting groups to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS). Within the framework of tert-butyloxycarbonyl (Boc) chemistry, the choice of the arginine side-chain protecting group can significantly influence coupling efficiency, peptide purity, and the overall success of the synthesis. This in-depth technical guide provides a comparative analysis of Boc-Arg(Pbf)-OH against other commonly employed arginine protecting groups, offering a data-driven resource for making informed strategic decisions in peptide synthesis.

Introduction to Arginine Protecting Groups in Boc-SPPS

The primary role of an arginine side-chain protecting group in Boc-SPPS is to shield the guanidino moiety from participating in undesired chemical reactions, such as acylation during coupling steps. An ideal protecting group should be stable to the repetitive acidic conditions required for Nα-Boc deprotection (typically trifluoroacetic acid, TFA, in dichloromethane, DCM), yet readily cleavable under strong acidic conditions at the final cleavage step, typically with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Over the years, several sulfonyl-based protecting groups have been developed for this purpose. This guide focuses on the comparative performance of the following widely used derivatives:

-

This compound: Nα-tert-butyloxycarbonyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine

-

Boc-Arg(Pmc)-OH: Nα-tert-butyloxycarbonyl-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine

-

Boc-Arg(Tos)-OH: Nα-tert-butyloxycarbonyl-Nω-tosyl-L-arginine

-

Boc-Arg(Mts)-OH: Nα-tert-butyloxycarbonyl-Nω-(mesitylene-2-sulfonyl)-L-arginine

-

Boc-Arg(NO2)-OH: Nα-tert-butyloxycarbonyl-Nω-nitro-L-arginine

Comparative Performance of Arginine Protecting Groups

The selection of an appropriate arginine protecting group is a balancing act between stability, ease of cleavage, and the prevention of side reactions. The following sections and tables summarize the key performance indicators for each derivative.

Acid Lability and Deprotection Conditions

A critical differentiator among these protecting groups is their lability towards strong acids during the final cleavage of the peptide from the resin. The Pbf group is notably more acid-labile than its predecessors, Pmc and Tos. This increased lability allows for shorter cleavage times and can be advantageous for the synthesis of long peptides or sequences containing multiple arginine residues, where prolonged exposure to strong acid can lead to side reactions.

| Protecting Group | Chemical Structure of Side-Chain Protection | Cleavage Conditions | Relative Acid Lability |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | TFA, HF, TFMSA | Highest |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | TFA, HF, TFMSA | High |

| Mts | Mesitylene-2-sulfonyl | HF, TFMSA | Moderate |

| Tos | Tosyl | HF, TFMSA | Low |

| NO2 | Nitro | HF (not cleaved by TFMSA), Reduction (e.g., SnCl2) | Lowest (requires specific conditions) |

Side Reactions and Peptide Purity

Side reactions during peptide synthesis and cleavage can significantly impact the purity and yield of the final product. Two of the most common side reactions associated with arginine incorporation are δ-lactam formation and tryptophan alkylation.

δ-Lactam Formation: This intramolecular cyclization of the activated arginine derivative forms an inactive species that is unable to couple to the growing peptide chain, leading to deletion sequences. While data directly comparing δ-lactam formation for all these protecting groups in Boc-SPPS is scarce, studies in the analogous Fmoc-SPPS have shown that the electron-withdrawing nature of the NO2 group can minimize this side reaction.[1] In one study, after 30 minutes of activation, δ-lactam formation was four times greater for a Pbf-protected arginine compared to a NO2-protected one, although both ultimately achieved high coupling efficiency.[2]

Tryptophan Alkylation: During the final acid-mediated cleavage, the protecting groups are released as cationic species that can alkylate the indole side chain of tryptophan residues. The Pbf group is considered to have a reduced propensity for causing this side reaction compared to Pmc. In a comparative study synthesizing a tryptophan-containing peptide, the use of Arg(Pbf) resulted in a 69% yield of the desired peptide, whereas Arg(Pmc) yielded only 46% under the same cleavage conditions.[3][4]

| Protecting Group | Propensity for δ-Lactam Formation | Propensity for Tryptophan Alkylation | Other Potential Side Reactions |

| Pbf | Moderate | Low | |

| Pmc | Moderate | High | |

| Mts | Moderate | High | |

| Tos | Moderate | High | |

| NO2 | Low | Low | Formation of ornithine residues during HF cleavage. |

Experimental Protocols

The following are generalized protocols for the incorporation of protected arginine derivatives in manual Boc-SPPS. It is important to note that optimization of coupling times and reagent equivalents may be necessary depending on the specific peptide sequence and resin.

General Boc-SPPS Cycle for Arginine Incorporation

Caption: General workflow for a single cycle of Boc-SPPS.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in DCM for 1-2 hours.

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for approximately 2 minutes.

-

Drain the solution and add a fresh solution of 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.

3. Neutralization:

-

Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes (repeat twice).

-

Wash the resin with DCM.

4. Amino Acid Coupling (Boc-Arg(X)-OH):

-

In a separate vessel, dissolve 2-4 equivalents of the desired Boc-Arg(X)-OH and a suitable coupling agent (e.g., HBTU, DIC/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test). Repeat the coupling step if necessary.

5. Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

6. Repeat:

-

Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection

The final cleavage step removes the peptide from the resin and cleaves the side-chain protecting groups. The conditions vary depending on the protecting group used.

For this compound and Boc-Arg(Pmc)-OH (TFA Cleavage):

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide under vacuum.

For Boc-Arg(Tos)-OH, Boc-Arg(Mts)-OH, and Boc-Arg(NO2)-OH (HF Cleavage):

-

Caution: Anhydrous HF is extremely corrosive and toxic and requires a specialized apparatus and trained personnel.

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the resin in an HF cleavage vessel with a scavenger mixture (e.g., anisole, p-cresol).

-

Cool the vessel to -5 to 0°C and distill anhydrous HF into the vessel.

-

Stir the reaction at 0°C for the appropriate time (e.g., 60-90 minutes for Tos, 30-60 minutes for Mts, and potentially longer for NO2).

-

Evaporate the HF under a stream of nitrogen, followed by high vacuum.

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Wash the peptide with cold ether, extract with a suitable aqueous solvent, and lyophilize.

Arginine-Rich Peptides and Cell Signaling

Arginine-rich peptides, often referred to as cell-penetrating peptides (CPPs), have garnered significant interest in drug development due to their ability to traverse cellular membranes and deliver various molecular cargoes into cells.[5] The guanidinium headgroup of arginine is a key structural feature responsible for this translocation ability. It can form bidentate hydrogen bonds with negatively charged components of the cell surface, such as phosphates, sulfates, and carboxylates, initiating cellular uptake.

The internalization of arginine-rich CPPs can occur through two main pathways: direct translocation across the plasma membrane or endocytosis. The specific mechanism is often dependent on the peptide sequence, cargo, and cell type. While these peptides are primarily recognized as delivery vectors, their interaction with the cell membrane and subsequent internalization can trigger cellular signaling events. For instance, the binding of arginine-rich peptides to heparan sulfates on the cell surface has been associated with the activation of signaling pathways that lead to endocytosis. Furthermore, the influx of these cationic peptides can transiently perturb the cell membrane, potentially influencing ion channel function and other membrane-associated signaling complexes.

Caption: Cellular uptake pathways of arginine-rich peptides.

Conclusion and Recommendations

The choice of an arginine protecting group in Boc-SPPS is a critical decision that should be guided by the specific requirements of the target peptide.

-

This compound has emerged as a preferred choice for many applications due to its high acid lability, which allows for shorter deprotection times and reduces the risk of side reactions, particularly the alkylation of tryptophan residues. This makes it a robust option for the synthesis of complex and sensitive peptides.

-

Boc-Arg(Pmc)-OH , while historically significant, has been largely superseded by Pbf due to its higher propensity for causing tryptophan alkylation.

-

Boc-Arg(Tos)-OH and Boc-Arg(Mts)-OH are well-established and cost-effective options, but they require harsh HF cleavage conditions, which may not be suitable for all peptides and requires specialized equipment.

-

Boc-Arg(NO2)-OH offers the advantage of reduced δ-lactam formation but requires specific and potentially harsh conditions for its removal, which can limit its application.

For new synthetic strategies, particularly for peptides containing tryptophan or other acid-sensitive residues, This compound is generally the recommended choice, offering a superior balance of stability, ease of cleavage, and minimization of side reactions, ultimately leading to higher purity and yield of the target peptide.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-Arg(Pbf)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and execution of solid-phase peptide synthesis (SPPS) utilizing Boc-Arg(Pbf)-OH. Arginine, with its highly basic guanidinium side chain, presents unique challenges in peptide synthesis. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for the arginine side chain is a well-established strategy to ensure successful synthesis.[1][2] These application notes detail the rationale for this protecting group strategy, provide optimized protocols for key experimental steps, and offer troubleshooting guidance.

The Boc group is acid-labile and is removed at each cycle of the synthesis with a moderate acid like trifluoroacetic acid (TFA).[2] The Pbf group, also acid-labile, protects the guanidinium side chain throughout the synthesis and is removed during the final cleavage step with a strong acid cocktail.[2] This orthogonal protection scheme allows for the selective deprotection and elongation of the peptide chain.[3]

Challenges in Synthesizing Arginine-Rich Peptides

The synthesis of peptides containing multiple arginine residues can be challenging due to several factors:

-

Steric Hindrance: The bulky nature of both the Boc and Pbf protecting groups can lead to incomplete coupling reactions, particularly in sterically hindered sequences.

-

Aggregation: The positively charged nature of arginine-rich sequences can cause the peptide to aggregate on the solid support, reducing reagent accessibility and synthesis efficiency.

-

Lactam Formation: A significant side reaction during the activation of this compound is the intramolecular cyclization to form an inactive δ-lactam, which can lead to deletion sequences. This is particularly an issue when using carbodiimide activators like DIC.

Experimental Protocols

The following protocols provide a general framework for manual Boc-SPPS using this compound. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling

The choice of resin is critical and depends on whether a C-terminal acid or amide is desired. Merrifield or PAM resins are suitable for peptides with a C-terminal acid, while MBHA or Rink Amide resins are used for peptide amides.

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for 30 minutes.

-

Drain the DCM and wash the resin with dimethylformamide (DMF) (3x).

-

Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

-

Procedure:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

-

Drain the solution and add fresh 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x).

-

Neutralization

The protonated N-terminal amine resulting from the TFA treatment must be neutralized to the free amine before the next coupling step.

-

Procedure:

-

Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (3x).

-

Coupling of this compound

This step involves the activation of the carboxyl group of this compound and its subsequent reaction with the free N-terminal amine on the resin-bound peptide.

-

Procedure:

-

In a separate vessel, dissolve this compound (3 eq.) and a coupling agent such as HOBt (3 eq.) or OxymaPure (3 eq.) in a minimal amount of DMF.

-

Add the amino acid/additive solution to the resin.

-

Add the activating agent, for example, DIC (3 eq.), to the reaction vessel. Pre-activation for 5-10 minutes before adding to the resin can be beneficial.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A positive test (blue beads) indicates the presence of free amines, and a second coupling may be necessary.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the Pbf side-chain protecting group.

-

Procedure:

-

After the final coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. TIS (triisopropylsilane) acts as a scavenger to trap reactive cationic species.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

-

Data Presentation

The following table summarizes key quantitative data for the Boc-SPPS protocol using this compound.

| Parameter | Value/Range | Notes |

| Resin Swelling Time | 30 minutes | In DCM. |

| Boc Deprotection | 50% TFA in DCM | A 2-minute pre-wash followed by a 20-30 minute treatment is common. |

| Neutralization | 10% DIEA in DMF | Two treatments of 5 minutes each. |

| Amino Acid Excess | 3-5 equivalents | Relative to the resin loading capacity. |

| Coupling Reagent Excess | 3-5 equivalents | E.g., DIC, HBTU, HATU. |

| Coupling Additive Excess | 3-5 equivalents | E.g., HOBt, OxymaPure. |

| Coupling Time | 2-4 hours | May need to be extended for sterically hindered couplings. |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A commonly used general-purpose cocktail. |

| Cleavage Time | 2-3 hours | At room temperature. |

Mandatory Visualizations

Boc-SPPS Workflow for a Single Amino Acid Addition

References

Standard Protocol for Coupling Boc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of Boc-Arg(Pbf)-OH in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). Arginine, with its highly nucleophilic guanidino group, requires robust side-chain protection to prevent unwanted side reactions during peptide assembly. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used acid-labile protecting group for the arginine side chain in Boc-SPPS, offering a balance of stability during synthesis and ease of removal during the final cleavage.

This guide outlines the standard procedures for coupling, monitoring, and deprotection of this compound, along with troubleshooting tips for common challenges such as incomplete coupling and side reactions.

Overview of the this compound Coupling Workflow

The successful incorporation of this compound into a growing peptide chain on a solid support involves a cyclical process of deprotection, neutralization, coupling, and washing. The bulky nature of the Pbf group can sometimes present steric hindrance, necessitating careful selection of coupling reagents and reaction conditions to ensure high coupling efficiency.[1] A critical side reaction to consider is the formation of a δ-lactam, an inactive species that can lead to truncated peptide sequences.[1]

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the coupling of this compound. Note that optimal conditions may vary depending on the specific peptide sequence and resin.

| Parameter | Recommended Range | Notes |

| This compound Equivalents | 2 - 4 eq. | Higher equivalents may be needed for sterically hindered couplings.[2] |

| Coupling Reagent Equivalents | 2 - 4 eq. | Matched to the amino acid equivalents. |

| Additive (e.g., HOBt) Equivalents | 2 - 4 eq. | Used with carbodiimide coupling reagents to suppress racemization.[3] |

| Base (e.g., DIEA) Equivalents | 5 - 10% (v/v) for neutralization | A hindered base is used to neutralize the resin after Boc deprotection.[2] |

| Coupling Time | 1 - 4 hours | Can be extended for difficult couplings; monitor with a Kaiser test. |

| Boc Deprotection Time | 1-2 min pre-wash, then 20-30 min | Using 50% TFA in DCM. |

| Final Cleavage/Pbf Deprotection Time | 2 - 4 hours | May require longer for peptides with multiple Arg(Pbf) residues. |

Experimental Protocols

Materials and Reagents

-

This compound

-

Peptide synthesis grade resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropyl alcohol (IPA)

-

Coupling reagents (e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP))

-

Kaiser test kit reagents

-

Cleavage cocktail scavengers (e.g., Triisopropylsilane (TIS), deionized water)

-

Cold diethyl ether

Protocol for a Single Coupling Cycle of this compound

This protocol is for a manual synthesis on a 0.1 mmol scale.

-

Resin Swelling:

-

Place the resin in a fritted reaction vessel.

-

Add DCM and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the solvent.

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

-

Washing:

-

Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes. Repeat this step once.

-

Wash the resin with DMF (3x).

-

-

Coupling of this compound (DIC/HOBt Activation):

-

In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

-

Add this solution to the neutralized resin.

-

Add DIC (3 eq.) to the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For difficult sequences, the reaction time can be extended.

-

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Take a small sample of resin beads (10-15 beads).

-

Wash the beads with ethanol.

-

Add 2-3 drops of each Kaiser test reagent solution (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine/water).

-

Heat the test tube at 100-110°C for 5 minutes.

-

Interpretation:

-

Negative (Yellow/Colorless beads and solution): Coupling is complete. Proceed to the next step.

-

Positive (Blue/Purple beads and solution): Incomplete coupling. A second coupling is necessary.

-

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Cycle:

-

Proceed to the deprotection step for the next amino acid in the sequence.

-

Final Cleavage and Pbf Group Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the Pbf side-chain protecting group is removed.

Caption: Workflow for the final cleavage and deprotection of the peptide.

-

Resin Preparation:

-

After the final coupling and deprotection of the N-terminal Boc group, wash the resin thoroughly with DCM and dry it under vacuum.

-

-

Cleavage Cocktail Preparation and Reaction:

-

Prepare a cleavage cocktail. A standard and effective cocktail for most peptides is a mixture of TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. TIS acts as a carbocation scavenger, and water helps to trap the Pbf cation.

-

For peptides containing sensitive residues like tryptophan, a more robust cocktail such as "Reagent K" (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) can be used.

-

Add the freshly prepared cleavage cocktail to the dried peptide-resin (typically 1-2 mL per 100 mg of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, the cleavage time may need to be extended to 4 hours or longer.

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual cleavage reagents.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

-

Troubleshooting and Key Considerations

-

Incomplete Coupling: If the Kaiser test is positive, a second coupling should be performed. For persistently difficult couplings, consider changing the coupling reagent (e.g., to HATU or PyBOP, which are known for high efficiency), increasing the reaction temperature, or extending the coupling time.

-

δ-Lactam Formation: This side reaction is a known issue with arginine derivatives and can lead to deletion sequences. It is more prevalent with carbodiimide activators. Minimizing the pre-activation time and ensuring efficient coupling can help reduce the formation of the inactive δ-lactam.

-

Steric Hindrance: The bulky Pbf group can cause steric hindrance, especially in sequences with consecutive arginine residues. Using a higher excess of the protected amino acid and coupling reagents may be necessary.

-

Side Reactions during Cleavage: The reactive carbocations generated during TFA cleavage can modify sensitive residues like tryptophan and cysteine. The use of an effective scavenger cocktail is crucial to prevent these side reactions. For tryptophan-containing peptides, using Boc protection on the indole nitrogen can further minimize side reactions.

References

Application Notes and Protocols: Recommended Coupling Reagents for Boc-Arg(Pbf)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and utilizing appropriate coupling reagents for the incorporation of Nα-Boc-L-arginine(Pbf)-OH into peptide sequences during solid-phase peptide synthesis (SPPS). The selection of a suitable coupling reagent is critical for achieving high coupling efficiency while minimizing side reactions such as racemization and guanidinylation.

Introduction to Coupling Boc-Arg(Pbf)-OH

This compound is a commonly used building block in Boc-based solid-phase peptide synthesis. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group provides robust protection for the guanidino side chain of arginine, which is highly nucleophilic and can lead to undesired side reactions if left unprotected. The choice of coupling reagent directly impacts the success of the amide bond formation, influencing yield, purity, and the stereochemical integrity of the final peptide.

Key considerations when selecting a coupling reagent for this compound include:

-

Coupling Efficiency: The reagent's ability to promote rapid and complete amide bond formation.

-

Racemization: The potential for the reagent to cause epimerization at the α-carbon of the amino acid, which can be a concern with arginine.[1][2]

-

Side Reactions: The propensity of the reagent to induce side reactions, such as δ-lactam formation from the arginine side chain or guanidinylation of the N-terminus.[2][3][4]

This document outlines the most effective and commonly employed coupling reagents for this compound, providing detailed protocols and comparative data to aid in reagent selection and process optimization.

Recommended Coupling Reagents

The most recommended coupling reagents for this compound fall into two main categories: aminium/uronium salts and carbodiimides used with additives.

2.1. Aminium/Uronium Salts: HATU and HBTU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that promote rapid amide bond formation. They are particularly effective for sterically hindered couplings.

-

HATU: Often considered superior to HBTU, as it reacts faster and results in less epimerization. The use of HOAt (1-hydroxy-7-azabenzotriazole) as a leaving group in HATU enhances coupling efficiency.

-

HBTU: A widely used and cost-effective option that provides excellent coupling efficiency with minimal racemization when HOBt is added.

A potential side reaction with these reagents is the guanidinylation of the N-terminal amine of the growing peptide chain if the coupling reagent is used in excess. This can be mitigated by using a slight excess of the amino acid relative to the coupling reagent and a short pre-activation time.

2.2. Carbodiimides with Additives: DIC/HOBt and DIC/OxymaPure

The combination of a carbodiimide, such as DIC (N,N'-diisopropylcarbodiimide), with a nucleophilic additive like HOBt (1-hydroxybenzotriazole) or OxymaPure (ethyl cyanoglyoxylate-2-oxime) is a classic and effective method for peptide coupling.

-

DIC/HOBt: This combination is highly recommended for minimizing racemization. DIC is preferred over DCC in SPPS because its urea byproduct is soluble in common solvents, simplifying purification.

-

DIC/OxymaPure: OxymaPure is a non-explosive and highly effective alternative to HOBt and HOAt, offering high coupling rates with low racemization.

Carbodiimide-based methods are generally considered "safer" in terms of minimizing racemization compared to highly activating uronium salts, especially for sensitive amino acids.

Comparative Data of Coupling Reagents

The following table summarizes the key characteristics and performance of the recommended coupling reagents for this compound.

| Coupling Reagent/System | Class | Advantages | Disadvantages | Racemization Potential | Key Considerations |

| HATU | Aminium Salt | High coupling efficiency, fast reaction times, suitable for hindered couplings. | Higher cost, potential for N-terminal guanidinylation. | Low, generally lower than HBTU. | Use a slight excess of the amino acid and a short pre-activation time to avoid side reactions. |

| HBTU | Aminium Salt | High coupling efficiency, cost-effective. | Potential for N-terminal guanidinylation. | Low, especially with HOBt addition. | A reliable workhorse for routine peptide synthesis. |

| DIC/HOBt | Carbodiimide + Additive | Low racemization, cost-effective, soluble urea byproduct. | Slower reaction times compared to aminium salts. | Very Low. | Recommended for fragment condensation and for coupling racemization-prone amino acids. |

| DIC/OxymaPure | Carbodiimide + Additive | Low racemization, high coupling rates, non-explosive additive. | Slower than aminium salts. | Very Low. | An excellent, safer alternative to HOBt/HOAt-based methods. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound using the recommended reagents in manual Boc-SPPS. These protocols assume a starting resin loading of 0.5 mmol/g.

4.1. General Boc-SPPS Workflow

The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Activation of Boc-Arg(Pbf)-OH with HBTU/HOBt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the activation and coupling of Boc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS) using the HBTU/HOBt reagent system. The protocols and data presented are intended to facilitate the efficient and successful synthesis of arginine-containing peptides, a critical component in many therapeutic and research applications.

Introduction

Arginine, with its bulky and highly basic guanidinium side chain, presents unique challenges in peptide synthesis. Proper protection of this functional group is crucial to prevent side reactions and ensure high coupling efficiency. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for the arginine side chain in Boc-based SPPS due to its stability during synthesis and lability under strong acidic conditions for final cleavage.[1]

The activation of the carboxylic acid of this compound is a critical step for the formation of the peptide bond. A combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) is a commonly employed and highly efficient method for this activation.[2] HBTU acts as the primary coupling reagent, rapidly forming an active ester, while HOBt serves as an additive to suppress racemization and improve reaction efficiency.[3][4][5]

A significant challenge during the activation of arginine derivatives is the intramolecular cyclization to form a δ-lactam, an inactive species that can lead to the truncation of the peptide chain. Careful optimization of the coupling protocol, including pre-activation time and reagent equivalents, is therefore essential to minimize this side reaction and maximize the yield of the desired peptide.

Quantitative Data Summary